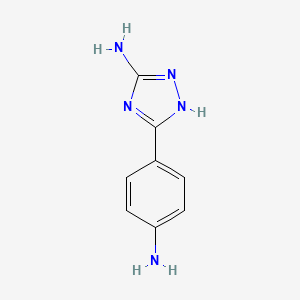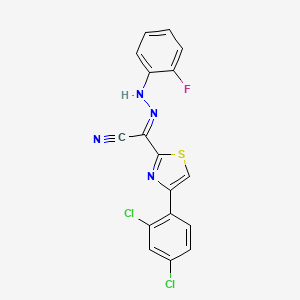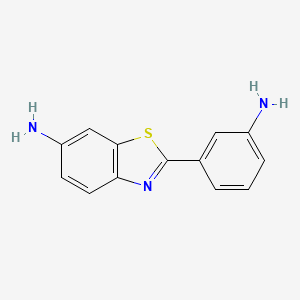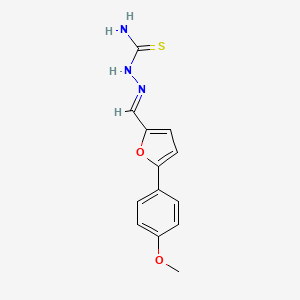
3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring with an amine group at the 5-position and a 4-aminophenyl group at the 3-position. This compound is part of the broader class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of thiourea, dimethyl sulfate, and various hydrazides under mild conditions. This one-pot synthesis adheres to green chemistry principles, including atom economy, safer solvents, and energy efficiency . Another method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and purity. Microwave irradiation has been employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with antifungal, anticancer, and enzyme inhibitory activities.
Agrochemicals: The compound is employed in the synthesis of herbicides, fungicides, and insecticides.
Materials Science: It serves as a precursor for producing new functional materials such as polymers and metal-organic frameworks.
Biological Research: The compound is studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring acts as a pharmacophore, binding to specific receptors and enzymes, thereby modulating their activity. This compound has been shown to inhibit various enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
1H-1,2,4-Triazol-5-amine, 1-ethyl-: Used in medicinal chemistry for its unique pharmacological properties.
Uniqueness
3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form hydrogen bonds and engage in dipole interactions makes it a versatile compound in drug design and materials science .
Properties
IUPAC Name |
5-(4-aminophenyl)-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,9H2,(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFZEHFKXDDOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/new.no-structure.jpg)
![Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate](/img/structure/B2426694.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethylbenzoate](/img/structure/B2426696.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2426697.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2426698.png)
![2-(4-Methoxyphenyl)-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-YL]ethyl}acetamide hydrochloride](/img/structure/B2426699.png)
![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2426703.png)
![N-(4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2426704.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide](/img/structure/B2426705.png)


![1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2426711.png)

